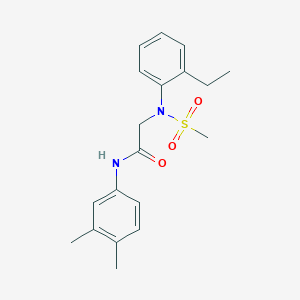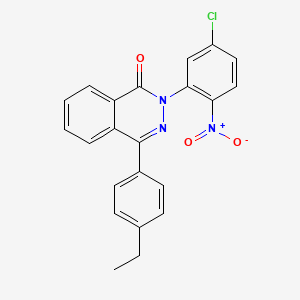![molecular formula C25H24FN3O2 B6038371 (2-fluoro-4-biphenylyl){1-[3-(2-pyrazinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6038371.png)
(2-fluoro-4-biphenylyl){1-[3-(2-pyrazinyl)propanoyl]-3-piperidinyl}methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-fluoro-4-biphenylyl){1-[3-(2-pyrazinyl)propanoyl]-3-piperidinyl}methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of (2-fluoro-4-biphenylyl){1-[3-(2-pyrazinyl)propanoyl]-3-piperidinyl}methanone involves the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, the compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, (2-fluoro-4-biphenylyl){1-[3-(2-pyrazinyl)propanoyl]-3-piperidinyl}methanone reduces inflammation and associated pain.
Biochemical and Physiological Effects:
(2-fluoro-4-biphenylyl){1-[3-(2-pyrazinyl)propanoyl]-3-piperidinyl}methanone has been shown to have a range of biochemical and physiological effects. For example, it has been found to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound has also been shown to reduce the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in the inflammatory response.
实验室实验的优点和局限性
One of the advantages of (2-fluoro-4-biphenylyl){1-[3-(2-pyrazinyl)propanoyl]-3-piperidinyl}methanone is its high potency and selectivity for specific enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms of various diseases and developing new therapeutic strategies. However, one of the limitations of the compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on (2-fluoro-4-biphenylyl){1-[3-(2-pyrazinyl)propanoyl]-3-piperidinyl}methanone. One area of interest is the development of new formulations or delivery methods that improve the compound's solubility and bioavailability. Another area of interest is the investigation of the compound's potential use in combination with other drugs or therapies for enhanced therapeutic effects. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential applications in the treatment of various diseases.
合成方法
The synthesis of (2-fluoro-4-biphenylyl){1-[3-(2-pyrazinyl)propanoyl]-3-piperidinyl}methanone involves a multistep process that includes the reaction of 2-fluorobenzaldehyde with 4-bromobiphenyl, followed by the reaction of the resulting intermediate with 1-(3-piperidinyl)propan-1-one and 2-pyrazinecarboxylic acid. The final product is obtained after purification and isolation using chromatography techniques.
科学研究应用
(2-fluoro-4-biphenylyl){1-[3-(2-pyrazinyl)propanoyl]-3-piperidinyl}methanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer, anti-inflammatory, and analgesic properties. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
1-[3-(3-fluoro-4-phenylbenzoyl)piperidin-1-yl]-3-pyrazin-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN3O2/c26-23-15-19(8-10-22(23)18-5-2-1-3-6-18)25(31)20-7-4-14-29(17-20)24(30)11-9-21-16-27-12-13-28-21/h1-3,5-6,8,10,12-13,15-16,20H,4,7,9,11,14,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZHWHDXRZNETD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=NC=CN=C2)C(=O)C3=CC(=C(C=C3)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6038298.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-thiophenecarboxamide](/img/structure/B6038301.png)

![N-(3-methoxyphenyl)-N'-{6-oxo-4-[(2-pyridinylthio)methyl]-1,6-dihydro-2-pyrimidinyl}guanidine](/img/structure/B6038313.png)

![1-[3-({[(5-chloro-2-thienyl)methyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B6038330.png)
![8-bromo-N-(2-ethylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6038336.png)
![ethyl 4-(3-{2-cyano-3-[(4-fluorophenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B6038343.png)
![7,8-dimethyl-N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6038355.png)
![5-(3-fluorophenyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B6038360.png)
![3-{[(2-iodophenyl)amino]methyl}-5-pyridin-4-yl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B6038364.png)
![N-{2-methyl-1-[3-(3-methyl-2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide](/img/structure/B6038367.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-1-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6038379.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-5-{1-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6038387.png)